Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 346720-81-8) is a benzothiophene-based derivative with a molecular formula of C₂₀H₂₂ClNO₄S and a molecular weight of 407.9 g/mol . The compound features a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a phenoxyacetyl amino moiety at position 2. It is synthesized via multi-step reactions involving functionalization of the benzothiophene scaffold, as evidenced by similar synthetic routes for related compounds .
Properties
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-3-25-20(24)18-14-6-4-5-7-16(14)27-19(18)22-17(23)11-26-15-9-8-13(21)10-12(15)2/h8-10H,3-7,11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQNZFDWBBHQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a widely used multicomponent method for synthesizing 2-aminothiophene derivatives. In this approach, cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base such as morpholine or diethylamine. The reaction proceeds via a cyclocondensation mechanism, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a key intermediate. Modifications to the substituents on the cyclohexanone precursor allow for the introduction of alkyl or aryl groups at the 6-position of the tetrahydrobenzothiophene core.
Alternative Cyclization Strategies
Alternative routes involve the use of sulfur-containing reagents to form the thiophene ring. For example, reaction of α,β-unsaturated ketones with Lawesson’s reagent or phosphorus pentasulfide under controlled conditions can yield the tetrahydrobenzothiophene skeleton. However, the Gewald method remains preferred due to its higher yields (70–85%) and scalability.
Preparation of 4-Chloro-2-methylphenoxyacetyl Chloride
The (4-chloro-2-methylphenoxy)acetyl moiety is introduced via amide coupling, necessitating the synthesis of the corresponding acyl chloride.
Chlorination of Phenoxyacetic Acid
4-Chloro-2-methylphenoxyacetic acid is synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in alkaline conditions. The phenolic hydroxyl group undergoes nucleophilic substitution with the α-carbon of chloroacetic acid, forming the phenoxyacetic acid derivative.
Conversion to Acyl Chloride
The acid is then treated with oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2–4 hours. Triethylamine (1.5 equivalents) is often added to scavenge HCl and drive the reaction to completion. The resulting 4-chloro-2-methylphenoxyacetyl chloride is purified via distillation under reduced pressure (yield: 89–92%).
Amide Coupling Reaction
The critical step in synthesizing the target compound involves coupling the tetrahydrobenzothiophene core with the phenoxyacetyl chloride.
Reaction Conditions and Reagents
The amine group at the 2-position of the tetrahydrobenzothiophene core reacts with 4-chloro-2-methylphenoxyacetyl chloride in the presence of a base. Key methodologies include:
Direct Acylation in Dichloromethane
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equivalent) and triethylamine (1.5 equivalents) in dry DCM is cooled to 0°C. 4-Chloro-2-methylphenoxyacetyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature for 2–4 hours. The crude product is washed with 10% HCl, sodium bicarbonate, and brine before drying over Na₂SO₄.
Coupling Using HATU
For substrates sensitive to acyl chlorides, the carboxylic acid derivative of the phenoxyacetyl group is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. This method minimizes side reactions such as ester hydrolysis (yield: 78–82%).
Optimization Challenges
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Competitive Ester Hydrolysis : The ethyl ester at the 3-position is susceptible to basic conditions. Reactions using acyl chlorides require strict control of pH and temperature.
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Steric Hindrance : Bulky substituents on the phenoxy group (e.g., 2-methyl) can slow the acylation rate, necessitating extended reaction times.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography using a hexane/ethyl acetate gradient (10:1 to 5:1 v/v). Silica gel (230–400 mesh) is typically employed, with the target compound eluting at Rf = 0.3–0.4.
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.65–1.80 (m, 4H, cyclohexyl CH₂), 2.35 (s, 3H, Ar-CH₃), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 4.45 (s, 2H, COCH₂O), 6.75–7.25 (m, 3H, aromatic H).
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HR-MS : m/z calculated for C₂₀H₂₃ClNO₄S [M+H]⁺: 424.0985; found: 424.0989.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for different preparation methods:
Chemical Reactions Analysis
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydrobenzothiophene-3-carboxylate derivatives , which are studied for their structural diversity and bioactivity. Below is a detailed comparison with structurally analogous compounds:
Structural Modifications and Physicochemical Properties
*Estimated based on structural analogs.
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The tetrahydrobenzothiophene core frequently exhibits an S(6) hydrogen-bonding motif (N–H⋯O), stabilizing the planar conformation of the heterocyclic ring .
- Disorder in Cyclohexene Ring : Crystallographic studies (e.g., SHELXL-refined structures) reveal disorder in methylene groups of the cyclohexene ring, a common feature in this class due to conformational flexibility .
- Dihedral Angles : Substituted aromatic rings (e.g., benzamido in ) form dihedral angles of ~8° with the benzothiophene core, minimizing steric clashes while maintaining coplanarity for intermolecular interactions.
Biological Activity
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 407.91 g/mol. The structure includes a benzothiophene core, which is known for its biological activity, and various functional groups that enhance its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.91 g/mol |
| CAS Number | 346720-81-8 |
| Boiling Point | 630.4 ± 55.0 °C (Predicted) |
| Density | 1.316 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.40 ± 0.20 (Predicted) |
Pharmacological Potential
Research indicates that the compound exhibits significant pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also exhibit such activity.
- Anti-inflammatory Effects : The presence of the benzothiophene moiety is linked to anti-inflammatory activities in various studies, indicating potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
The mechanism of action is hypothesized to involve the compound's interaction with specific enzymes or receptors within biological systems. This interaction may modulate their activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzothiophene Core : Utilizing established synthetic routes to build the benzothiophene structure.
- Acetylation : Introducing the acetyl group via acylation reactions.
- Chlorination : Adding the chlorine substituent to enhance biological activity.
Common reactions include oxidation and reduction processes which are critical for modifying the compound for enhanced efficacy.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds and their derivatives:
- Antimicrobial Studies : A study examining a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for this compound in antibiotic development.
- Anti-inflammatory Research : In vitro studies indicated that compounds with a similar structure effectively reduced pro-inflammatory cytokine production in macrophages.
- Cancer Cell Line Studies : Investigations into related benzothiophene derivatives showed promising results in inhibiting tumor cell growth in various cancer cell lines.
Q & A
What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of substituted cyclohexanones with sulfur sources (e.g., Lawesson’s reagent) to generate the tetrahydrobenzothiophene ring .
Acylation : Reacting the amino group at the 2-position with (4-chloro-2-methylphenoxy)acetyl chloride in chloroform under reflux (9–12 hours), with triethylamine as a base to scavenge HCl .
Esterification : Ethyl ester introduction via nucleophilic acyl substitution.
Optimization : Yield improvements require controlled temperature (60–80°C), anhydrous solvents (e.g., CHCl₃), and catalytic bases (e.g., DMAP). Purity is enhanced via recrystallization from ethanol .
How is the compound characterized structurally, and which crystallographic tools are recommended?
Level: Basic
Methodological Answer:
Structural characterization involves:
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving disordered methylene groups in the tetrahydrobenzothiophene ring. The WinGX suite is recommended for data processing and ORTEP-3 for visualization .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., ethyl ester at δ ~4.2 ppm) and IR for carbonyl stretching (~1700 cm⁻¹) .
- Thermal analysis : DSC to assess melting points and stability.
What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Level: Advanced
Methodological Answer:
Key challenges include:
- Disordered atoms : Cyclohexene ring methylenes often split into two positions (e.g., occupancy ratios of 0.64:0.36). Use SHELXL’s EADP instruction to refine anisotropic displacement parameters .
- Hydrogen bonding : Intramolecular N–H⋯O bonds form S(6) ring motifs, requiring precise hydrogen placement via geometric restraints .
- Twinned crystals : Employ TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Level: Advanced
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Standardize in vitro models (e.g., MTT assays for cytotoxicity, LPS-induced macrophages for anti-inflammatory activity). Cross-validate using orthogonal methods (e.g., flow cytometry for apoptosis) .
- Structural analogs : Compare activity across derivatives (e.g., substituent effects on IC₅₀). For example, para-chloro groups enhance kinase inhibition, while methyl groups modulate solubility .
- Metabolic stability : Assess liver microsome stability to rule out false negatives from rapid degradation .
What computational methods are recommended for analyzing hydrogen-bonding networks in its crystal lattice?
Level: Advanced
Methodological Answer:
- Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) for dimeric motifs). Tools like Mercury (CCDC) automate pattern recognition .
- DFT calculations : Optimize hydrogen bond geometries at the B3LYP/6-31G(d) level to predict interaction energies and compare with crystallographic data .
- Hirshfeld surfaces : Map close contacts (e.g., C–H⋯π interactions) to explain packing efficiency .
How can reaction yields be improved for derivatives with modified phenoxyacetyl groups?
Level: Advanced
Methodological Answer:
- Electrophile tuning : Replace benzoyl chloride with activated acylating agents (e.g., NHS esters) to reduce steric hindrance .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
